N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea
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Overview
Description
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea is a chemical compound with the molecular formula C12H15IN2O3S It is characterized by the presence of an iodine atom, a methoxyethyl group, a carbamothioyl group, and a methylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea typically involves the following steps:
Iodination: The introduction of the iodine atom into the benzene ring is achieved through electrophilic substitution reactions. Common reagents for iodination include iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Formation of the Carbamothioyl Group: This step involves the reaction of an amine with carbon disulfide (CS2) to form a dithiocarbamate intermediate, which is then treated with an alkylating agent to yield the carbamothioyl group.
Amidation: The final step involves the formation of the amide bond between the carbamothioyl group and the benzamide structure. This is typically achieved through the reaction of the amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the iodine atom, converting it to a less reactive form. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of deiodinated products
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The carbamothioyl group is particularly important for its ability to form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-methoxybenzamide
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-ethylbenzamide
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-chlorobenzamide
Uniqueness
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15IN2O2S |
---|---|
Molecular Weight |
378.23 g/mol |
IUPAC Name |
3-iodo-N-(2-methoxyethylcarbamothioyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H15IN2O2S/c1-8-3-4-9(7-10(8)13)11(16)15-12(18)14-5-6-17-2/h3-4,7H,5-6H2,1-2H3,(H2,14,15,16,18) |
InChI Key |
QUKCYWSUHOHFNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCCOC)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCCOC)I |
Origin of Product |
United States |
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